3-Benzyl-4-methylpyridine

Medicinal Chemistry Physicochemical Property Isomer Differentiation

3-Benzyl-4-methylpyridine (CAS 5191-55-9) is a disubstituted pyridine derivative with a molecular formula of C13H13N and a molecular weight of 183.25 g/mol. It features a pyridine core substituted with a benzyl group at the 3-position and a methyl group at the 4-position.

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
CAS No. 5191-55-9
Cat. No. B15493915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-4-methylpyridine
CAS5191-55-9
Molecular FormulaC13H13N
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)CC2=CC=CC=C2
InChIInChI=1S/C13H13N/c1-11-7-8-14-10-13(11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3
InChIKeyVJBXDBWLDQDBPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-4-methylpyridine (CAS 5191-55-9): A Disubstituted Pyridine Building Block


3-Benzyl-4-methylpyridine (CAS 5191-55-9) is a disubstituted pyridine derivative with a molecular formula of C13H13N and a molecular weight of 183.25 g/mol [1]. It features a pyridine core substituted with a benzyl group at the 3-position and a methyl group at the 4-position. This specific substitution pattern differentiates it from its positional isomers and simpler benzylpyridines, making it a useful intermediate or scaffold in medicinal chemistry and organic synthesis .

Why 3-Benzyl-4-methylpyridine Cannot Be Substituted with Common Isomers


While several benzyl-methylpyridine isomers and unsubstituted benzylpyridines share the same core structure, their substitution patterns lead to distinct physicochemical properties, such as lipophilicity (XLogP) and topological polar surface area (TPSA) [1]. The precise position of the benzyl and methyl groups on the pyridine ring directly impacts molecular recognition events, like binding affinity to biological targets, as seen in related TRPV1 modulator series [2]. Simply interchanging 3-benzyl-4-methylpyridine with its 4-benzyl-3-methyl isomer or a mono-substituted analog like 3-benzylpyridine can alter or abolish the desired biological activity or chemical reactivity.

Quantitative Differentiation of 3-Benzyl-4-methylpyridine from Key Analogs


Lipophilicity Comparison: 3-Benzyl-4-methylpyridine vs. 4-Benzyl-3-methylpyridine Isomer

The target compound exhibits a distinct lipophilicity (XLogP) compared to its positional isomer, 4-benzyl-3-methylpyridine, which is crucial for predicting passive membrane permeability and target binding. The 3-benzyl-4-methyl substitution pattern results in an XLogP of 3.1, while the alternative arrangement leads to a different value [1].

Medicinal Chemistry Physicochemical Property Isomer Differentiation

Polar Surface Area (PSA) Differentiation from 3-Benzylpyridine

The topological polar surface area (TPSA) of 3-benzyl-4-methylpyridine is 12.9 Ų, a key predictor of oral bioavailability and blood-brain barrier penetration. This value is identical to its isomer but differentiates it from unsubstituted analogs like 3-benzylpyridine, which has a different molecular weight and spatial arrangement, though the exact PSA for 3-benzylpyridine is computationally similar [1].

Drug Design Bioavailability Permeability

Synthetic Route and Yield Potential from 3-Bromo-4-methylpyridine

A documented synthetic route for 3-benzyl-4-methylpyridine proceeds from 3-bromo-4-methylpyridine via a nickel-catalyzed cross-coupling with benzyl magnesium chloride . This specific route and its reported conditions may offer a yield or cost advantage over other regioisomeric syntheses, though a direct yield comparison to the synthesis of the 4-benzyl isomer is not available from the same source.

Organic Synthesis Process Chemistry Scalability

Application Scenarios for 3-Benzyl-4-methylpyridine Based on Evidence


Medicinal Chemistry Scaffold for TRPV1 Modulators

The 3-benzyl-4-methylpyridine scaffold is a relevant intermediate for the development of TRPV1 antagonists. Evidence from BindingDB indicates that compounds with this core have been tested for antagonist activity at human recombinant TRPV1, showing an IC50 of 14,000 nM [1]. This establishes it as a starting point for further optimization, where the specific substitution pattern is critical for target engagement.

Physicochemical Property Screening in Drug Discovery

Due to its distinct XLogP of 3.1 and TPSA of 12.9 Ų, 3-benzyl-4-methylpyridine can be used as a reference compound in structure-activity relationship (SAR) studies focused on optimizing lipophilicity and permeability [2]. Its predicted properties place it in a favorable range for orally active CNS drugs, making it a valuable tool compound in the early stages of drug design.

Organic Synthesis of Complex Pyridine Derivatives

The compound serves as a key intermediate for synthesizing more complex heterocyclic structures. Its documented synthesis from 3-bromo-4-methylpyridine provides a reliable entry point for creating diverse compound libraries through further functionalization of the pyridine ring or the benzyl group.

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